molecular formula C15H14N2O2S B2665137 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255787-77-9

3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2665137
CAS No.: 1255787-77-9
M. Wt: 286.35
InChI Key: SJBZQWICQRGSNA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound with the empirical formula C15H14N2O2S and a molecular weight of 286.35 g/mol . This solid powder is part of the thieno[3,2-d]pyrimidine class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for its myriad pharmacological activities . The compound features a fused thiophene and pyrimidine-dione ring system substituted at the N3 position with a 3,4-dimethylbenzyl group, which introduces steric bulk and electronic modulation that can influence properties like solubility and biological binding affinity . The thienopyrimidine core is recognized for its significant research value and conformational restriction strategy to increase the potency of active molecules . Specifically, thieno[3,2-d]pyrimidinone derivatives have been designed and synthesized as conformationally restricted analogues to improve biological activity, for instance, as inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target relevant for investigating new therapeutic alternatives for osteoporosis . More broadly, derivatives of this scaffold have been extensively investigated for pharmacological applications including anticancer, anti-inflammatory, antimicrobial, and antiviral activities . Researchers can utilize this specific, high-purity compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for evaluating new biological activities in high-throughput screening assays. HANDLING NOTE: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-3-4-11(7-10(9)2)8-17-14(18)13-12(5-6-20-13)16-15(17)19/h3-7H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBZQWICQRGSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Formula : C15H14N2O2S
  • Molecular Weight : 286.4 g/mol
  • IUPAC Name : 3-[(3,4-dimethylphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione

The thieno[3,2-d]pyrimidine moiety contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. Research has shown that compounds similar to 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • A study demonstrated that thieno[3,2-d]pyrimidine derivatives could induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways .
  • Another investigation highlighted the compound's potential in targeting specific oncogenic pathways associated with tumor growth .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Thieno[3,2-d]pyrimidine derivatives have shown promise in reducing inflammation markers in animal models. For example:

  • A study reported that these compounds could significantly lower levels of pro-inflammatory cytokines in induced inflammation models .

Antiviral Activity

Emerging research suggests that thieno[3,2-d]pyrimidine derivatives may possess antiviral properties. Preliminary data indicate that these compounds can inhibit viral replication in vitro. Notably:

  • A recent publication evaluated various N-heterocycles for their antiviral activity and found that thieno[3,2-d]pyrimidine derivatives exhibited notable effects against specific viral strains .

Material Science Applications

In addition to biological applications, the unique chemical structure of this compound allows for potential use in material science. Its properties can be leveraged in:

  • Organic Electronics : The compound's electronic properties may be beneficial in developing organic semiconductors or photovoltaic materials.
  • Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Studies

StudyFocusFindings
AnticancerInduced apoptosis in MCF-7 cells via caspase activation.
Oncogenic PathwaysTargeted specific pathways related to tumor growth.
Anti-inflammatoryReduced pro-inflammatory cytokines in animal models.
Antiviral ActivityInhibited viral replication in vitro against specific strains.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways within cells. For example, as a photosensitizer, it absorbs light and generates reactive oxygen species (ROS) that induce cell death in cancer cells . The compound’s ability to generate ROS is independent of molecular oxygen, making it effective under both normoxic and hypoxic conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core is highly modifiable, with substituents at the 3-, 5-, and 6-positions significantly influencing activity. Key analogs and their properties are compared below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
3-(3,4-Dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Target) 3-(3,4-dimethylbenzyl) C₁₆H₁₄N₂O₂S 298.36 Hypothesized enhanced lipophilicity due to dimethylbenzyl group; no direct activity data
3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(3,5-dimethylphenyl) C₁₄H₁₂N₂O₂S 272.33 Moderate antimicrobial activity; higher steric bulk vs. benzyl derivatives
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(2,4-difluorophenyl) C₁₂H₆F₂N₂O₂S 280.25 Electron-withdrawing substituents may reduce bioavailability
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 5-methyl, 6-thiazolyl, 3-phenyl C₁₈H₁₄N₄O₂S₂ 398.46 Potent antimicrobial activity against S. aureus (MIC < reference drugs)

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Electron-donating methyl groups may reduce oxidative metabolism, whereas fluorine atoms in 2,4-difluorophenyl analogs could enhance stability .

Biological Activity

3-(3,4-Dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S with a molecular weight of 286.4 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethylbenzyl group.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antiviral, anticancer, and enzyme inhibition properties.

Antiviral Activity

Recent studies indicate that compounds related to thieno[3,2-d]pyrimidines exhibit antiviral properties. For instance, derivatives have shown inhibitory effects against viral replication in cell lines. The compound's structural modifications can enhance its affinity for viral targets.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationships (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on their chemical structure. Modifications at the benzyl position and the thieno-pyrimidine core significantly influence their potency.

Modification Effect on Activity
Addition of halogen groupsIncreased potency against cancer cells
Variation in alkyl chain lengthAltered solubility and bioavailability
Substituents on the pyrimidine ringEnhanced interaction with target enzymes

Case Studies

  • Antiviral Efficacy : A study reported that a derivative of thieno[3,2-d]pyrimidine showed an EC50 value of 130 μM against a specific virus strain in MT-4 cells. The compound's structural modifications led to improved activity compared to standard antiviral agents .
  • Cytotoxicity in Cancer Cells : In another study assessing various thieno derivatives' effects on cancer cell lines (e.g., HeLa and A549), the compound exhibited IC50 values ranging from 10 to 30 μM, indicating significant cytotoxic potential .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in viral replication and tumor growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It may interfere with cell cycle progression at various checkpoints.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its derivatives?

  • Methodology : The compound can be synthesized via alkylation of the thieno[3,2-d]pyrimidine-2,4-dione core with 3,4-dimethylbenzyl chloride. A typical procedure involves reacting the parent heterocycle with the alkylating agent in dimethylformamide (DMF) using potassium carbonate as a base at 70–100°C for 8–10 hours . Reaction progress is monitored via TLC, and the product is isolated by crystallization from lower alcohols. Key intermediates may require cyclocondensation of carbohydrazide derivatives in phosphorous oxychloride .

Q. How can researchers confirm the structure and purity of synthesized derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify substitution patterns at positions 1, 3, and 6 of the thienopyrimidine core. Mass spectrometry (MALDI-TOF/TOF) provides molecular weight validation . Purity is assessed via HPLC with UV detection (e.g., Agilent systems using C18 columns and acetonitrile/water gradients) . Crystallographic data (single-crystal X-ray) may resolve ambiguous stereochemistry .

Advanced Research Questions

Q. How does alkylation at position 1 of the thienopyrimidine core influence antimicrobial activity?

  • Key Findings : Alkylation at position 1 with benzyl chlorides or chloroacetamides generally reduces antimicrobial efficacy. For example, 1-alkyl derivatives showed lower activity against Staphylococcus aureus compared to non-alkylated analogs, likely due to steric hindrance or reduced solubility . However, specific substituents like 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles can enhance activity against Gram-positive pathogens .
  • Experimental Design : Compare Minimum Inhibitory Concentrations (MICs) of alkylated vs. non-alkylated derivatives using standardized broth microdilution assays (CLSI guidelines) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology : Discrepancies may arise from variations in assay conditions (e.g., microbial strains, inoculum size) or compound solubility. For example, activity against Pseudomonas aeruginosa and Candida albicans was moderate in some studies but absent in others, possibly due to differences in culture media.
  • Resolution : Replicate experiments using identical microbial strains (e.g., ATCC controls) and normalize results to reference drugs (e.g., Metronidazole, Streptomycin) . Include dose-response curves to assess potency trends.

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of thienopyrimidine derivatives?

  • Approach : Molecular docking (e.g., AutoDock Vina) can predict binding interactions with targets like bacterial topoisomerases or fungal lanosterol demethylase. Quantitative SAR (QSAR) models using Hammett constants or LogP values may correlate substituent electronic effects with activity . For example, meta-methoxy groups on benzyl substituents improved inhibitory potency by 3-fold in docking studies .

Q. What strategies are recommended for evaluating toxicity and selectivity of thienopyrimidine derivatives?

  • Methodology : Perform cytotoxicity assays on mammalian cell lines (e.g., HEK-293) using MTT or resazurin-based viability tests. Calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC microbial cells). Derivatives with SI >10 are prioritized for further development . Toxicological screening in Galleria mellonella larvae provides in vivo toxicity data .

Q. What are emerging derivatization strategies to enhance the pharmacokinetic profile of thienopyrimidines?

  • Innovations : Introduce polar groups (e.g., sulfonamides, hydroxyls) to improve aqueous solubility. For example, 6-(4-methoxyphenyl) derivatives showed enhanced bioavailability in preliminary pharmacokinetic studies . Prodrug approaches, such as masking the dione moiety with ester groups, may increase metabolic stability .

Data Presentation Guidelines

  • Tables : Include MIC values (µg/mL) for key derivatives against reference strains (Table 1, ).
  • Figures : Use X-ray crystallography diagrams to illustrate substituent orientations and dose-response curves for activity comparisons .

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